molecular formula C7H12Cl2N2O2 B2579166 [2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride CAS No. 2580203-78-5

[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride

Cat. No. B2579166
M. Wt: 227.09
InChI Key: GORCJAILAWVUEI-UHFFFAOYSA-N
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Description

“[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride” is a chemical compound with the CAS Number: 2580203-78-5 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O2.2ClH/c10-3-6-7 (11-4-9-6)5-1-8-2-5;;/h4-5,8,10H,1-3H2;2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder in physical form . The molecular weight of the compound is not specified in the available sources.

Scientific Research Applications

Catalytic Asymmetric Addition

One notable application of azetidine and oxazolyl derivatives is in catalytic asymmetric addition reactions. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound related to azetidin-3-yl-oxazolyl methanol, has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes. This process achieved high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes, demonstrating the potential of azetidine-based compounds in asymmetric synthesis, which is crucial for creating chiral molecules with specific 3D orientations useful in pharmaceuticals, agrochemicals, and materials science (Wang et al., 2008).

Synthesis of Heterocyclic Compounds

Azetidines also play a significant role in the synthesis of heterocyclic compounds, which are a core part of many pharmaceuticals and agrochemicals. Reactions involving azetidine derivatives, such as the synthesis of indolyl azetidinones, have been explored for their anti-inflammatory properties. This underscores the utility of azetidine-based compounds in developing new therapeutic agents with potential anti-inflammatory activity (Kalsi et al., 1990).

Polymerization

Azetidine compounds, including those related to the specified chemical structure, have been investigated in the polymerization field. For example, azetidine itself undergoes polymerization under the influence of various cationic initiators, leading to polymers with a mix of tertiary, secondary, and primary amino functions. This opens up possibilities for using azetidine-based monomers in creating novel polymers with specific functional properties, which could be useful in materials science, biotechnology, and as specialty chemicals (Schacht & Goethals, 1974).

Chemical Transformations and Rearrangements

Chemical transformations and rearrangements involving azetidine-based compounds, such as the novel rearrangements of chiral 3-oxazolidinylazetidin-2-ones, are of significant interest in synthetic chemistry. These rearrangements lead to the formation of unique heterocyclic structures, demonstrating the versatility of azetidine and oxazolyl derivatives in facilitating complex chemical transformations. Such reactions are invaluable for synthesizing complex molecules for pharmaceuticals, agrochemicals, and organic materials (Ojima & Pei, 1992).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

[2-(azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.2ClH/c10-4-6-3-9-7(11-6)5-1-8-2-5;;/h3,5,8,10H,1-2,4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORCJAILAWVUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=C(O2)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride

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